An In-Depth Technical Guide to 2-Bromomethylphenylboronic acid
An In-Depth Technical Guide to 2-Bromomethylphenylboronic acid
This technical guide provides a comprehensive overview of 2-Bromomethylphenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, applications, and relevant experimental workflows.
Core Properties and Data
2-Bromomethylphenylboronic acid is a bifunctional molecule containing both a boronic acid and a bromomethyl group. This unique structure allows for sequential or orthogonal functionalization, making it a valuable building block in the synthesis of complex organic molecules.
Table 1: Physicochemical Properties of 2-Bromomethylphenylboronic acid
| Property | Value | Reference |
| CAS Number | 91983-14-1 | [1][2][3] |
| Molecular Formula | C₇H₈BBrO₂ | [1][2][3] |
| Molecular Weight | 214.85 g/mol | [1][2][3] |
| Melting Point | 138-162 °C | [3] |
| Appearance | White to light yellow crystalline powder | [3][4][5] |
| Storage Temperature | 2-8°C | [3] |
Key Applications in Research and Development
2-Bromomethylphenylboronic acid is extensively utilized in several areas of chemical and pharmaceutical research. Its dual reactivity is key to its utility. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The bromomethyl group serves as an electrophilic site for nucleophilic substitution, enabling the introduction of a wide array of functional groups.
Key application areas include:
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Pharmaceutical Synthesis : It is a crucial intermediate in the synthesis of various pharmaceutical compounds, including the development of anti-cancer agents.[3]
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Cross-Coupling Reactions : Its primary use is in Suzuki-Miyaura coupling reactions to create biaryl structures and other complex organic molecules.[3]
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Chemosensor Development : The boronic acid group can reversibly bind with diols, making it a key component in designing sensors for glucose and other monosaccharides. It is also used to synthesize fluorescent probes for detecting hydrogen peroxide.
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Bioconjugation : The compound is employed in bioconjugation processes, which involve attaching biomolecules to other molecules or surfaces for applications in drug delivery and diagnostics.[3]
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Materials Science : It is used in the development of functional polymers with specific electronic or optical properties for applications like sensors and displays.[3]
Experimental Workflows and Logical Relationships
The versatility of 2-Bromomethylphenylboronic acid can be illustrated through its role in common experimental workflows. Below are diagrams representing its application in Suzuki-Miyaura coupling and in the synthesis of a generic chemosensor.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using 2-Bromomethylphenylboronic acid. Researchers should adapt this protocol based on the specific substrates and desired scale.
Materials:
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2-Bromomethylphenylboronic acid
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Aryl halide (e.g., aryl bromide or iodide)
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
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Base (e.g., aqueous sodium carbonate or potassium phosphate)
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Solvent (e.g., toluene, dioxane, or a mixture with water)
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Inert gas (e.g., Argon or Nitrogen)
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Standard glassware for organic synthesis
Procedure:
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Reaction Setup : To a dry reaction flask, add 2-Bromomethylphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (0.02-0.05 equivalents).
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Inert Atmosphere : Seal the flask and purge with an inert gas for 10-15 minutes to remove oxygen.
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Solvent and Base Addition : Under the inert atmosphere, add the degassed solvent, followed by the degassed aqueous base (2.0 equivalents).
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Reaction : Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
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Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Safety Information:
2-Bromomethylphenylboronic acid is classified as an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
(Note: This is a placeholder image. The actual structure features a benzene ring substituted at position 1 with a B(OH)2 group and at position 2 with a CH2Br group.)